molecular formula C16H11ClN2O B14445889 6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine CAS No. 78754-79-7

6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine

Katalognummer: B14445889
CAS-Nummer: 78754-79-7
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: DBJKIQVGSBFEPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine is an organic compound characterized by a pyrazine ring substituted with chlorine and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine compounds.

Wissenschaftliche Forschungsanwendungen

6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with a fluorine atom instead of chlorine.

    6-Iodo-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

6-Chloro-1-oxo-2,3-diphenyl-1lambda~5~-pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated analogs.

Eigenschaften

CAS-Nummer

78754-79-7

Molekularformel

C16H11ClN2O

Molekulargewicht

282.72 g/mol

IUPAC-Name

6-chloro-1-oxido-2,3-diphenylpyrazin-1-ium

InChI

InChI=1S/C16H11ClN2O/c17-14-11-18-15(12-7-3-1-4-8-12)16(19(14)20)13-9-5-2-6-10-13/h1-11H

InChI-Schlüssel

DBJKIQVGSBFEPE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C([N+](=C2C3=CC=CC=C3)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.